molecular formula C8H15ClN2O B2430066 2-Amino-octahydroindolizin-3-one hydrochloride CAS No. 1909312-68-0

2-Amino-octahydroindolizin-3-one hydrochloride

Cat. No.: B2430066
CAS No.: 1909312-68-0
M. Wt: 190.67
InChI Key: FGPUQVSEIGYKSA-UHFFFAOYSA-N
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Description

2-Amino-octahydroindolizin-3-one hydrochloride: is a versatile small molecule scaffold used in various research and industrial applications. It is a hydrochloride salt of 2-amino-octahydroindolizin-3-one, which is a heterocyclic compound containing a nitrogen atom within its ring structure. This compound is known for its stability and reactivity, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-octahydroindolizin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in solvents like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-octahydroindolizin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of 2-amino-octahydroindolizin-3-one, which can be further utilized in organic synthesis and pharmaceutical research .

Scientific Research Applications

2-Amino-octahydroindolizin-3-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-octahydroindolizin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

  • 2-Amino-hexahydroindolizin-3-one hydrochloride
  • 2-Amino-tetrahydroindolizin-3-one hydrochloride
  • 2-Amino-octahydroquinolizin-3-one hydrochloride

Comparison: Compared to these similar compounds, 2-amino-octahydroindolizin-3-one hydrochloride is unique due to its specific ring structure and the presence of the amino group at the 2-position. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-7-5-6-3-1-2-4-10(6)8(7)11;/h6-7H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPUQVSEIGYKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC(C2=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-68-0
Record name 2-amino-octahydroindolizin-3-one hydrochloride
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